Urotensin II (114-124), human TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

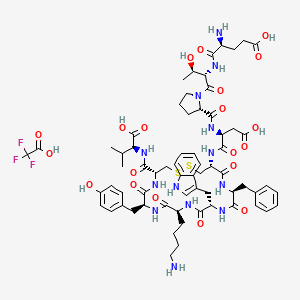

Molecular Formula |

C66H86F3N13O20S2 |

|---|---|

Molecular Weight |

1502.6 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C64H85N13O18S2.C2HF3O2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36;3-2(4,5)1(6)7/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95);(H,6,7)/t34-,40+,42+,43+,44+,45+,46+,47+,48+,49+,52+,53+;/m1./s1 |

InChI Key |

MBEBYNOGELTOBF-SWXJRECRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Urotensin II (114-124) Human TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin II (U-II) is a cyclic peptide that has garnered significant attention in the scientific community as the most potent endogenous vasoconstrictor identified to date, surpassing the activity of endothelin-1.[1][2] The human form of U-II is an 11-amino acid peptide, and the fragment Urotensin II (114-124) represents this biologically active molecule. This technical guide provides a comprehensive overview of the mechanism of action of Urotensin II (114-124) human TFA, focusing on its interaction with its receptor, the subsequent intracellular signaling cascades, and the key physiological responses it elicits. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Core Mechanism of Action: Receptor Binding and G-Protein Activation

Urotensin II (114-124) human TFA exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) known as the Urotensin II receptor (UT), formerly identified as the orphan receptor GPR14.[1][3][4] This high-affinity binding initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The UT receptor primarily couples to Gαq/11, which subsequently activates its downstream effectors.

Signaling Pathways

The activation of the UT receptor by Urotensin II (114-124) human TFA triggers a cascade of intracellular signaling events, leading to diverse physiological responses. The primary and most well-characterized pathways are detailed below.

Gq/Phospholipase C (PLC) Pathway and Calcium Mobilization

Upon Gαq/11 activation, the effector enzyme Phospholipase C (PLC) is stimulated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a critical event that mediates many of the downstream effects of U-II, including vasoconstriction and cell proliferation.

References

Urotensin II Fragment (114-124): A Comprehensive Technical Guide to its Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urotensin II (U-II), a potent vasoactive cyclic peptide, and its primary active fragment, Urotensin II (114-124), represent a critical area of investigation in cardiovascular physiology and pharmacology. This technical guide provides an in-depth exploration of the biological functions of U-II (114-124), detailing its signaling pathways, receptor interactions, and physiological effects. The content herein is curated for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of complex biological processes to facilitate further research and therapeutic innovation.

Introduction

Human Urotensin II is initially synthesized as a preproprotein and is proteolytically processed to yield the mature 11-amino acid cyclic peptide, corresponding to fragment (114-124). This fragment is the primary endogenous ligand for the G protein-coupled receptor GPR14, now officially designated as the Urotensin (UT) receptor. The U-II/UT system is implicated in a wide array of physiological and pathophysiological processes, most notably in the regulation of vascular tone, cardiac function, and cellular growth. Its potent vasoconstrictor properties, in some vascular beds exceeding that of endothelin-1, have made it a subject of intense research, particularly in the context of cardiovascular diseases such as hypertension, heart failure, and atherosclerosis.

Receptor Binding and Activation

U-II (114-124) binds with high affinity to the UT receptor, a member of the Class A rhodopsin-like GPCR family. This interaction initiates a cascade of intracellular signaling events that are cell-type and tissue-specific.

Quantitative Data: Receptor Binding Affinity and Potency

The binding affinity (Ki) and functional potency (EC50) of U-II (114-124) have been characterized in various experimental systems. The following tables summarize key quantitative data from the literature.

| Ligand | Receptor/Cell Line | Assay Type | Ki (nM) | Reference |

| Human U-II (114-124) | Recombinant human GPR14 | Radioligand Binding | Data not explicitly found in search results | |

| Urotensin-II | Human UT receptor (CHO cells) | Radioligand Binding (Displacement of [125I]U-II) | 1.14 ± 0.01 | [1] |

| Urotensin-II | Rat UT receptor | Radioligand Binding (Displacement of [125I]U-II) | 1.65 ± 0.04 | [1] |

| Ligand | Tissue/Cell Line | Assay Type | EC50/IC50 (nM) | Emax (% of control) | Reference |

| Human U-II (114-124) | HEK-293 cells expressing human GPR14 | Calcium Mobilization | 0.62 ± 0.17 | Not Applicable | [2][3] |

| Human U-II (114-124) | Rat thoracic aorta | Vasoconstriction | 3.5 ± 1.1 | 103 ± 10 (% of KCl) | [4] |

| Human U-II (114-124) | Rat left anterior descending coronary artery | Vasoconstriction | 1.3 ± 0.8 | 20.1 ± 4.9 (% of 5-HT) | |

| Human U-II (114-124) | Human aortic endothelial cells (flow condition) | Calcium Mobilization | Dose-dependent increase at 1, 10, and 100 nM | Not Applicable | |

| Urotensin-II | Rat aorta | Vasoconstriction | 3.20 | Not specified | |

| Urotensin-II | CHO cells (human recombinant UT receptor) | Calcium Mobilization (inhibition) | 4.10 | Not specified |

Signaling Pathways

Upon binding of U-II (114-124) to the UT receptor, a conformational change in the receptor activates heterotrimeric G proteins, primarily of the Gαq/11 family. This initiates a complex network of downstream signaling pathways.

Gαq/11 - PLC - IP3/DAG Pathway

The canonical signaling pathway activated by the U-II/UT system involves the Gαq/11 subunit, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration is a key trigger for many of the physiological effects of U-II, including smooth muscle contraction. DAG, in conjunction with elevated intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates a variety of downstream targets, contributing to cellular responses like proliferation and hypertrophy.

RhoA/ROCK Pathway

The U-II/UT system also activates the RhoA/Rho-kinase (ROCK) pathway, which plays a significant role in vasoconstriction and cell migration. Activation of this pathway leads to the inhibition of myosin light chain phosphatase, resulting in increased phosphorylation of myosin light chain and enhanced smooth muscle contraction.

Mitogen-Activated Protein Kinase (MAPK) Pathways

U-II (114-124) is a potent activator of several Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK), p38 MAPK, and c-Jun N-terminal Kinase (JNK) pathways. These pathways are crucial mediators of U-II's effects on cell growth, proliferation, and hypertrophy.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the UT receptor.

Materials:

-

Membrane preparation from cells expressing the UT receptor (e.g., CHO-K1 or HEK-293 cells).

-

Radioligand: [125I]-human Urotensin-II ([125I]-hU-II).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled U-II (for determining non-specific binding) and test compounds.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Prepare membrane homogenates from UT receptor-expressing cells. Determine protein concentration using a standard method (e.g., BCA assay).

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer or unlabeled U-II (1 µM final concentration for non-specific binding) or test compound at various concentrations.

-

50 µL of [125I]-hU-II (final concentration typically at or below the Kd).

-

150 µL of membrane preparation (typically 10-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to U-II (114-124) using a fluorescent calcium indicator.

Materials:

-

Cells expressing the UT receptor (e.g., HEK-293 or CHO cells).

-

Fura-2 AM or other suitable calcium-sensitive fluorescent dye.

-

Pluronic F-127.

-

Hank's Balanced Salt Solution (HBSS) or other physiological buffer.

-

U-II (114-124) and other test compounds.

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Procedure:

-

Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Remove the culture medium from the cells and add the Fura-2 AM loading solution.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Add 100 µL of HBSS to each well and allow the cells to de-esterify the dye for 20-30 minutes at room temperature.

-

Place the plate in a fluorescence plate reader capable of dual excitation (e.g., 340 nm and 380 nm) and single emission (e.g., 510 nm).

-

Establish a baseline fluorescence reading for each well.

-

Add U-II (114-124) or test compounds at various concentrations and immediately begin recording the fluorescence intensity at both excitation wavelengths over time.

-

The ratio of the fluorescence intensities (340/380 nm) is proportional to the intracellular calcium concentration. Analyze the data to determine the EC50 for U-II-induced calcium mobilization.

Vasoconstriction Assay in Isolated Rat Aorta

This protocol details the assessment of the contractile effect of U-II (114-124) on isolated arterial rings.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

U-II (114-124) and other vasoactive agents (e.g., phenylephrine, KCl).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Humanely euthanize a rat and excise the thoracic aorta.

-

Place the aorta in ice-cold Krebs-Henseleit solution and carefully remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Connect the rings to isometric force transducers and apply an optimal resting tension (e.g., 2 g).

-

Allow the rings to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.

-

Test the viability of the rings by contracting them with a high concentration of KCl (e.g., 60 mM).

-

After washing and returning to baseline, construct a cumulative concentration-response curve to U-II (114-124) by adding the peptide in increasing concentrations to the organ bath.

-

Record the isometric tension developed at each concentration.

-

Express the contractile response as a percentage of the maximal contraction induced by KCl.

-

Analyze the concentration-response data using non-linear regression to determine the EC50 and Emax for U-II-induced vasoconstriction.

Experimental and Logical Workflows

GPCR Antagonist Screening Workflow

The following diagram illustrates a typical workflow for screening and characterizing antagonists of the UT receptor.

Conclusion

Urotensin II fragment (114-124) is a pivotal endogenous peptide with profound effects on the cardiovascular system and other physiological processes. Its interaction with the UT receptor triggers a complex array of signaling pathways, leading to diverse cellular responses. This guide has provided a comprehensive overview of the biological function of U-II (114-124), supported by quantitative data, detailed experimental protocols, and visual representations of its signaling networks. A thorough understanding of these fundamental aspects is essential for the ongoing research and development of novel therapeutic agents targeting the U-II/UT system for the treatment of a range of human diseases.

References

- 1. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the GPR14 Agonist Urotensin II (114-124) Human

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin II (U-II) is a cyclic peptide that has been identified as the endogenous ligand for the G protein-coupled receptor 14 (GPR14), also known as the urotensin receptor (UT). The human isoform, a potent vasoconstrictor, is an 11-amino acid peptide with the sequence Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val, with a disulfide bridge between the cysteine residues.[1][2][3] Its interaction with GPR14 triggers a cascade of intracellular signaling events, making it a significant area of research in cardiovascular physiology and drug development. This technical guide provides a comprehensive overview of the biochemical properties, signaling pathways, and experimental methodologies associated with the human Urotensin II (114-124) fragment.

Biochemical Properties and Quantitative Data

Urotensin II (114-124) binds to GPR14 with high affinity, initiating downstream signaling cascades. The potency and efficacy of this interaction have been quantified in various in vitro and in vivo systems.

Binding Affinity

The binding affinity of Urotensin II for the GPR14 receptor is typically determined through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand by unlabeled Urotensin II, allowing for the calculation of the inhibition constant (Ki).

| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |

| Human Urotensin II | [125I]hU-II | HEK293 cells expressing human GPR14 | ~2-5 | [4] |

| Urotensin II-Related Peptide (URP) | Not Specified | CHO cells expressing human GPR14 | 0.17 (Kd) | [1] |

| KR-36676 (antagonist) | Not Specified | Not Specified | 0.7 | N/A |

| KR-36996 (antagonist) | Not Specified | Not Specified | 4.44 | N/A |

Functional Potency and Efficacy

The functional activity of Urotensin II is most commonly assessed through calcium mobilization assays and vasoconstriction studies. The half-maximal effective concentration (EC50) is a key parameter derived from these experiments, indicating the concentration of the agonist that produces 50% of the maximal response.

| Assay | Cell Line/Tissue | Parameter | Value | Reference |

| Calcium Mobilization | HEK293 cells expressing human GPR14 | EC50 | 0.62 ± 0.17 nM | N/A |

| Calcium Mobilization | CHO cells expressing human GPR14 | EC50 | 4.8 nM | |

| Calcium Mobilization | CHO cells expressing rat GPR14 | EC50 | 0.55 nM | |

| Vasoconstriction | Human Coronary Arteries | -log[EC50] | 10.05 ± 0.46 | N/A |

| Vasoconstriction | Human Mammary Arteries | -log[EC50] | 9.71 ± 0.90 | N/A |

| Vasoconstriction | Human Radial Arteries | -log[EC50] | 9.52 ± 0.83 | N/A |

Signaling Pathways

Activation of GPR14 by Urotensin II initiates multiple downstream signaling cascades, primarily through the coupling to Gαq/11, Gαi/o, and Gβγ subunits. These pathways ultimately regulate a diverse range of cellular processes, including vasoconstriction, cell proliferation, and hypertrophy.

Gq/11-PLC-IP3-Ca2+ Pathway

The canonical signaling pathway activated by U-II involves the Gαq/11 subunit, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a primary driver of vasoconstriction.

Caption: Gq/11-PLC-IP3-Ca2+ Signaling Pathway.

RhoA/Rho-kinase (ROCK) Pathway

Urotensin II also activates the small GTPase RhoA, a key regulator of the actin cytoskeleton. This activation is mediated by G protein-coupled mechanisms. Activated RhoA stimulates Rho-kinase (ROCK), which in turn phosphorylates and inactivates myosin light chain phosphatase, leading to increased myosin light chain phosphorylation and enhanced smooth muscle contraction.

Caption: RhoA/Rho-kinase (ROCK) Signaling Pathway.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Urotensin II can stimulate cell proliferation and hypertrophy through the activation of the MAPK/ERK pathway. This involves a cascade of protein kinases, including Ras, Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to regulate gene expression related to cell growth and differentiation.

Caption: MAPK/ERK Signaling Pathway.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway, crucial for cell survival and growth, can also be activated by Urotensin II, often through the Gβγ subunits of Gi/o proteins. PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for Akt (also known as Protein Kinase B). This leads to the phosphorylation and activation of Akt, which then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.

Caption: PI3K/Akt Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a competitive binding assay to determine the affinity of unlabeled Urotensin II for the GPR14 receptor.

Materials:

-

Membrane preparations from cells expressing human GPR14.

-

Radiolabeled Urotensin II (e.g., [125I]hU-II).

-

Unlabeled Urotensin II (114-124) human.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled Urotensin II in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

A fixed concentration of radiolabeled Urotensin II.

-

Varying concentrations of unlabeled Urotensin II or vehicle (for total binding).

-

Membrane preparation.

-

-

To determine non-specific binding, add a high concentration of unlabeled Urotensin II to separate wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled Urotensin II concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to Urotensin II stimulation.

Materials:

-

Cells expressing human GPR14 (e.g., HEK293 or CHO cells).

-

Urotensin II (114-124) human.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Seed cells into the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Establish a stable baseline fluorescence reading.

-

Inject a solution of Urotensin II at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Plot the peak fluorescence change against the logarithm of the Urotensin II concentration to generate a dose-response curve and determine the EC50 value.

Caption: Calcium Mobilization Assay Workflow.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation, a marker of MAPK pathway activation, using Western blotting.

Materials:

-

Cells expressing human GPR14.

-

Urotensin II (114-124) human.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells to the desired confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of Urotensin II for a specific time period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

Caption: ERK1/2 Phosphorylation Western Blot Workflow.

Conclusion

Urotensin II (114-124) is a potent agonist of the GPR14 receptor, playing a significant role in cardiovascular regulation through the activation of multiple intracellular signaling pathways. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its binding and functional properties. A thorough understanding of these methodologies and the underlying signaling networks is crucial for researchers and drug development professionals working to elucidate the physiological and pathological roles of the urotensinergic system and to develop novel therapeutic interventions targeting this pathway.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urotensin II: the old kid in town - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urotensin-II Receptor Stimulation of Cardiac L-type Ca2+ Channels Requires the βγ Subunits of Gi/o-protein and Phosphatidylinositol 3-Kinase-dependent Protein Kinase C β1 Isoform - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cardiovascular Effects of Urotensin II (114-124) TFA Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin II (U-II) is a potent vasoactive peptide, with its human form, Urotensin II (114-124), being an 11-amino acid cyclic peptide.[1][2][3][4][5] This peptide, often supplied as a trifluoroacetate (TFA) salt for research purposes, exerts significant effects on the cardiovascular system by binding to its G protein-coupled receptor, known as the UT receptor (previously GPR14). The U-II/UT receptor system is implicated in a range of cardiovascular pathologies, including hypertension, heart failure, and atherosclerosis, making it a critical area of investigation for novel therapeutic strategies. This technical guide provides a comprehensive overview of the cardiovascular effects of Urotensin II (114-124) TFA salt, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Cardiovascular Effects

The cardiovascular effects of Urotensin II (114-124) TFA salt are complex, exhibiting both vasoconstrictor and vasodilator properties depending on the vascular bed, species, and physiological conditions.

In Vitro Vasoconstrictor Effects on Human Arteries

Urotensin II (114-124) TFA salt has been demonstrated to be a potent vasoconstrictor in various isolated human arteries. The table below summarizes the key quantitative data from these studies.

| Artery Type | Emax (% of 100mM KCl contraction) | -log[EC50] (M) |

| Coronary Arteries | 15.39 ± 6.53 | 10.05 ± 0.46 |

| Mammary Arteries | 16.41 ± 6.15 | 9.71 ± 0.90 |

| Radial Arteries | 19.65 ± 6.26 | 9.52 ± 0.83 |

| Data from responders' arteries. |

In Vitro Vasodilator Effects

In contrast to its vasoconstrictor effects in larger arteries, Urotensin II (114-124) TFA salt (1 pM–0.1 μM) has been shown to induce vasodilation in very small human pulmonary arteries.

In Vivo Cardiovascular Effects in Animal Models

Studies in animal models have revealed dose-dependent and sometimes biphasic cardiovascular responses to Urotensin II (114-124) TFA salt.

| Animal Model | Dosage | Key Cardiovascular Effects |

| Anesthetized Cynomolgus Monkeys | Dose-dependent | Marked increase in total peripheral resistance, profound cardiac contractile dysfunction. Doses ≥30 pmol/kg decreased myocardial function and increased vascular resistance. Doses of 100–3000 pmol/kg were lethal. |

| Conscious Sprague-Dawley Rats | 3 nmol/kg (bolus i.v.) | Initial (0-5 min): Tachycardia, hypotension, and vasodilation of mesenteric and hindquarters arteries. Later (30-120 min): Tachycardia, hindquarters vasodilation, and a modest rise in blood pressure. |

Effects on Cardiac Fibroblasts

Urotensin II (114-124) TFA salt also exhibits effects on cardiac remodeling at the cellular level.

| Cell Type | Concentration | Effects on Gene Expression and Protein Synthesis |

| Neonatal Cardiac Fibroblasts | 10⁻⁷ mol/L | Increased mRNA transcripts for procollagen α1(I) by 139±15%, procollagen α1(III) by 59±5%, and fibronectin by 141±14%. Concomitant 23±2% increase in collagen peptide synthesis. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to investigate the cardiovascular effects of Urotensin II (114-124) TFA salt.

In Vitro Isometric Force Recordings in Human Arteries

This protocol is used to assess the direct vasoconstrictor or vasodilator effects of Urotensin II (114-124) TFA salt on isolated blood vessels.

-

Tissue Preparation: Human arteries are cleaned of connective tissue and cut into 4mm rings. The endothelium is removed by gently rubbing the luminal surface with a metal probe.

-

Mounting: The arterial rings are suspended in 5ml organ baths containing oxygenated Krebs' solution at 37°C.

-

Equilibration and Tension Optimization: The vessels are allowed to equilibrate for 1 hour. The optimal resting tension for each preparation is determined by recording contractile responses to 100mM KCl at incrementally increasing levels of basal tension until the KCl response is maximized. This is followed by an additional 30-minute equilibration period.

-

Concentration-Response Curves: Cumulative concentration-response curves are constructed for Urotensin II (114-124), human TFA (10⁻¹³ - 10⁻⁷ M).

-

Termination: All experiments are terminated by the addition of 100mM KCl to confirm tissue viability.

In Vivo Systemic Hemodynamics in Anesthetized Cynomolgus Monkeys

This protocol evaluates the systemic cardiovascular effects of Urotensin II (114-124) TFA salt in a non-human primate model.

-

Animal Preparation: Adult male cynomolgus monkeys are premedicated with atropine sulphate (25µg/kg subcutaneous) and anesthetized with ketamine (10mg/kg intramuscular). Anesthesia is maintained with 1–3% isoflurane following endotracheal intubation. The animals are prepared for monitoring of systemic hemodynamics.

-

Drug Administration: A vehicle control (0.9% NaCl) is administered, followed by the cumulative administration of this compound.

-

Isolated Arterial Ring Studies (Concurrent): Isolated arterial rings from the monkeys are suspended in organ baths containing Krebs solution (37°C; 95% O₂; 5% CO₂). Changes in isometric force are recorded under optimal resting tension. Cumulative agonist concentration-response curves are normalized to 60mM KCl or 1µM noradrenaline.

Signaling Pathways

Urotensin II exerts its cardiovascular effects through a well-defined signaling cascade initiated by its binding to the UT receptor.

Urotensin II Receptor Signaling Pathway

The binding of Urotensin II to its Gq-protein coupled receptor, UT (GPR14), on vascular smooth muscle cells initiates a cascade of intracellular events leading to vasoconstriction. This involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, increasing intracellular calcium concentrations and causing smooth muscle contraction.

Caption: Urotensin II signaling pathway leading to vasoconstriction.

Experimental Workflow for In Vitro Vasoconstriction Assay

The following diagram illustrates the typical workflow for assessing the vasoconstrictor effects of Urotensin II (114-124) TFA salt on isolated arteries.

Caption: Workflow for in vitro vasoconstriction assay.

Conclusion

Urotensin II (114-124) TFA salt is a powerful modulator of cardiovascular function, with its effects being highly dependent on the specific vascular context. Its potent vasoconstrictor activity in several human arteries, coupled with its ability to induce cardiac fibrosis-related gene expression, underscores the potential of the U-II/UT receptor system as a therapeutic target in cardiovascular diseases. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of Urotensin II in cardiovascular health and disease and to develop novel therapeutic interventions.

References

The Discovery and History of Human Urotensin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin II (U-II), a potent vasoactive peptide, has emerged from relative obscurity as a fish-derived hormone to a significant player in human physiology and pathophysiology. Its discovery in mammals and the subsequent identification of its cognate receptor have unveiled a complex signaling network with profound implications for cardiovascular health and disease. This technical guide provides an in-depth exploration of the discovery, history, and core molecular characteristics of human Urotensin II, tailored for professionals in biomedical research and drug development.

Discovery and Historical Perspective

The story of Urotensin II begins not in humans, but in the caudal neurosecretory system of teleost fish.

-

Initial Isolation from Fish: U-II was first isolated from the urophysis of the goby fish (Gillichthys mirabilis) based on its smooth muscle-contracting activity.[1][2] For many years, it was considered a hormone exclusive to the neurosecretory system of fish.[3]

-

Transition to Mammals: The view of U-II as a fish-specific peptide was challenged when goby U-II was shown to elicit biological responses in mammalian tissues, including the relaxation of mouse anococcygeus muscle and contraction of rat artery segments.[1] This pivotal finding suggested the existence of a mammalian U-II homolog and its corresponding receptor.

-

Cloning of Human Urotensin II: In 1998, the gene for the human prepro-U-II was cloned, confirming the presence of this peptide in mammals.[1] The cDNA encoding the human U-II precursor was characterized, revealing that the mature 11-amino acid peptide is located at the C-terminus of the precursor protein. This discovery marked a turning point, igniting significant interest in the physiological roles of U-II in humans.

Molecular Structure of Human Urotensin II

Human U-II is a cyclic undecapeptide with the amino acid sequence: Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val (ETPD-[CFWKYC]-V).

-

The Conserved Cyclic Core: The defining feature of U-II is its cyclic hexapeptide core, -Cys-Phe-Trp-Lys-Tyr-Cys-, formed by a disulfide bond between the two cysteine residues. This cyclic region is exceptionally conserved across species, from fish to humans, and is essential for its biological activity. The sequence Trp-Lys-Tyr within this ring is considered the pharmacophore, crucial for receptor binding and activation.

-

N-Terminal Variability: While the cyclic core is highly conserved, the N-terminal amino acid sequence shows variability among species. The N-terminal portion can be modified without a significant loss of pharmacological activity, suggesting it is not critical for receptor activation.

-

Structural Similarity to Somatostatin: U-II shares structural similarities with somatostatin, particularly in the biologically active region, which initially led to its classification as a 'somatostatin-like' peptide.

The Urotensin II Receptor: GPR14

The biological effects of U-II are mediated by a specific G protein-coupled receptor (GPCR).

-

Identification as an Orphan Receptor: The receptor for U-II was identified as the orphan receptor GPR14. Before its deorphanization, GPR14 was a receptor with no known endogenous ligand.

-

Cloning and Characterization: The human U-II receptor (UT receptor), encoded by the UTS2R gene on chromosome 17q25.3, is a 386-amino acid protein belonging to the class A rhodopsin family of GPCRs. It shares sequence homology with the somatostatin receptor family.

-

Ligand Binding and Activation: Both human and fish U-II bind to the recombinant human GPR14 with high affinity, leading to its activation.

Signal Transduction Pathways

Activation of the UT receptor by U-II initiates a cascade of intracellular signaling events, primarily through the Gαq subunit of the heterotrimeric G protein.

-

The Canonical Gαq Pathway:

-

PLC Activation: U-II binding to the UT receptor activates Gαq, which in turn stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

-

-

Downstream Kinase Cascades: The initial signaling events lead to the activation of several downstream kinase pathways that mediate the diverse cellular effects of U-II.

-

Mitogen-Activated Protein Kinases (MAPKs): U-II stimulation leads to the phosphorylation and activation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 MAPK. These pathways are implicated in cell proliferation and hypertrophy.

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): The elevated intracellular calcium levels activate CaMKII, a crucial mediator of cardiac hypertrophy.

-

Below is a diagram illustrating the primary signaling pathways activated by human Urotensin II.

Caption: Urotensin II Signaling Pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding and functional potency of human Urotensin II.

Table 1: Binding Affinity of Human Urotensin II for its Receptor (GPR14/UT)

| Cell/Tissue Type | Radioligand | Kd (nM) | Bmax (fmol/mg protein or sites/cell ) | Reference |

| Human Skeletal Muscle | [125I]-U-II | 0.24 ± 0.17 | 1.97 ± 1.1 fmol/mg protein | |

| SJRH30 (Rhabdomyosarcoma) Cells | [125I]-hU-II | 0.067 ± 0.012 | 9687 ± 843 sites/cell | |

| TE671 (Rhabdomyosarcoma) Cells | [125I]-hU-II | 0.074 ± 0.008 | 1667 ± 165 sites/cell |

Table 2: Functional Potency (EC50) of Human Urotensin II

| Assay Type | Tissue/Cell Type | EC50 (nM) | Reference |

| Calcium Mobilization | HEK293UT Cells | 4.15 ± 1.06 | |

| Calcium Mobilization | UTS2R/U2OS Cells | 3.02 | |

| Calcium Mobilization | SJRH30 Cells | 6.9 ± 2.2 | |

| Vasoconstriction | Rat Main Pulmonary Artery | pEC50: 8.55 ± 0.08 |

Table 3: Inhibitory Constants (Ki) of U-II Analogs and Antagonists

| Compound | Cell Line | Ki (nM) | Reference |

| Human U-II | SJRH30 Cells | 0.5 ± 0.1 | |

| Human U-II(4-11) | SJRH30 Cells | 0.4 ± 0.1 | |

| [Cys5,10]Acm hU-II | SJRH30 Cells | 864 ± 193 |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of human Urotensin II.

Cloning of Human Prepro-Urotensin II cDNA

This protocol describes the general steps for isolating the cDNA encoding the precursor to human U-II.

Caption: Workflow for cDNA Cloning.

Protocol Steps:

-

RNA Extraction: Total RNA is extracted from human spinal cord tissue, where U-II mRNA is predominantly expressed.

-

mRNA Isolation: Poly(A)⁺ mRNA is isolated from the total RNA population using oligo(dT)-cellulose chromatography.

-

cDNA Synthesis: First-strand cDNA is synthesized from the mRNA template using reverse transcriptase and an oligo(dT) primer.

-

PCR Amplification: The U-II precursor cDNA is amplified by PCR using degenerate primers designed based on conserved regions of U-II from other species.

-

Purification: The amplified PCR product of the expected size is purified from an agarose gel.

-

Ligation and Transformation: The purified DNA fragment is ligated into a suitable cloning vector, and the recombinant plasmid is used to transform competent E. coli cells.

-

Screening and Sequencing: Positive clones are identified, and the plasmid DNA is isolated and sequenced to determine the nucleotide sequence of the human prepro-U-II cDNA.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of UT receptors in a given tissue or cell preparation.

Materials:

-

Cell membranes or tissue homogenates expressing the UT receptor.

-

Radioligand: [125I]-labeled human U-II.

-

Unlabeled ("cold") human U-II.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol Steps:

-

Incubation: A constant concentration of [125I]-hU-II is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled hU-II (for competition assays) or with increasing concentrations of [125I]-hU-II alone (for saturation assays).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a gamma or scintillation counter.

-

Data Analysis:

-

Saturation Binding: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled U-II) from total binding. The Kd and Bmax values are determined by Scatchard analysis of the saturation data.

-

Competition Binding: The concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following UT receptor activation.

Materials:

-

Cells expressing the UT receptor (e.g., HEK293-UT).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Human U-II.

-

Fluorometric plate reader (e.g., FLIPR or FlexStation).

Protocol Steps:

-

Cell Plating: Cells are seeded into black, clear-bottom microplates and cultured to an appropriate confluency.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) at 37°C in the dark. This allows the dye to enter the cells.

-

Baseline Measurement: After incubation, the cells are washed, and a baseline fluorescence reading is established using a fluorometric plate reader.

-

Agonist Addition: Human U-II at various concentrations is added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.

Vasoconstriction Assay in Isolated Arteries

This ex vivo assay measures the contractile response of blood vessels to U-II.

Materials:

-

Isolated arterial rings (e.g., rat thoracic aorta or pulmonary artery).

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

-

Human U-II.

Protocol Steps:

-

Tissue Preparation: Arterial rings are carefully dissected and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve: Human U-II is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.

-

Data Recording: The isometric tension developed by the arterial rings is recorded using force transducers.

-

Data Analysis: The contractile response is expressed as a percentage of the maximum contraction induced by a reference substance (e.g., potassium chloride). A dose-response curve is constructed, and the pEC50 (-log EC50) and maximum effect (Emax) are calculated.

Collagen Synthesis Assay

This assay quantifies the effect of U-II on collagen production by fibroblasts, a key process in tissue fibrosis.

Materials:

-

Cultured cardiac or vascular fibroblasts.

-

[3H]-proline (radiolabeled proline).

-

Human U-II.

-

Cell culture medium and supplements.

-

Scintillation counter.

Protocol Steps:

-

Cell Culture and Stimulation: Fibroblasts are cultured and then stimulated with various concentrations of human U-II in the presence of [3H]-proline.

-

Incubation: The cells are incubated to allow for the incorporation of [3H]-proline into newly synthesized collagen.

-

Harvesting and Precipitation: The cell layer and supernatant are harvested, and proteins (including collagen) are precipitated using an acid (e.g., trichloroacetic acid).

-

Separation: The precipitated collagen is separated from unincorporated [3H]-proline.

-

Quantification: The amount of radioactivity in the collagen fraction is measured using a scintillation counter, which is proportional to the rate of collagen synthesis.

Conclusion

The journey of Urotensin II from a fish urophysial peptide to a potent human vasoactive agent highlights a fascinating chapter in endocrinology and cardiovascular research. Its discovery and the subsequent elucidation of its receptor and signaling pathways have opened new avenues for understanding the complex regulation of cardiovascular homeostasis. For researchers and drug development professionals, the U-II system presents a compelling target for the development of novel therapeutics for a range of cardiovascular and fibrotic diseases. The detailed methodologies and quantitative data provided in this guide serve as a foundational resource for further investigation into this intriguing and physiologically significant peptide.

References

Urotensin II (114-124) Signaling in Endothelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Urotensin II (114-124) signaling pathway in endothelial cells. Urotensin II (U-II), a potent vasoactive cyclic peptide, and its receptor, the G protein-coupled receptor 14 (GPR14 or UT receptor), are key players in cardiovascular homeostasis and pathology.[1][2][3] This document details the molecular mechanisms, cellular responses, and key experimental methodologies relevant to studying this pathway, with a focus on providing actionable data and protocols for research and development.

Core Signaling Pathways

Urotensin II (114-124), the 11-amino acid human isoform, activates a cascade of intracellular signaling events upon binding to its receptor, GPR14, on endothelial cells.[1][4] This interaction initiates multiple downstream pathways that regulate a variety of cellular functions, including cell proliferation, migration, and angiogenesis. The primary signaling axes are depicted in the diagrams below and involve the activation of Phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium. Furthermore, U-II stimulates the ERK1/2, PI3K/Akt, and RhoA/ROCK pathways, leading to complex cellular responses.

Gq-PLC-Calcium Signaling

The binding of U-II to GPR14, a Gq protein-coupled receptor, activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical event that initiates many of the downstream effects of U-II.

Pro-angiogenic and Proliferative Signaling

U-II promotes endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis. These effects are mediated through the activation of several interconnected signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. The RhoA/ROCK pathway is also implicated, particularly in cell migration.

Vasoactive Responses: NO and ROS Production

U-II elicits complex vasoactive responses that are dependent on the balance between nitric oxide (NO) and reactive oxygen species (ROS) production in endothelial cells. It can stimulate both endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), leading to NO-dependent vasodilation. Concurrently, U-II can activate NADPH oxidase, a major source of ROS in endothelial cells, which can lead to vasoconstriction and contribute to vascular pathologies.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of Urotensin II (114-124) on endothelial cells.

Table 1: Receptor Binding and Intracellular Calcium Mobilization

| Parameter | Cell Type | Value | Reference |

| EC50 for GPR14 | HEK-293 cells expressing human GPR14 | 0.62 ± 0.17 nM | |

| Intracellular Ca2+ Increase | Human Aortic Endothelial Cells (HAECs) | Dose-dependent increase at 1, 10, and 100 nM | |

| Abolition of Ca2+ oscillations | Human Aortic Endothelial Cells (HAECs) | Effective at 100 nM |

Table 2: Endothelial Cell Migration

| U-II Concentration | Effect on Endothelial Progenitor Cell (EPC) Migration | Reference |

| 10-10 M - 10-6 M | Concentration-dependent increase in chemotaxis | |

| 10-8 M | ~3-fold increase in chemotaxis (peak effect) |

Table 3: Endothelial Cell Proliferation and Angiogenesis

| Cell Type | U-II Concentration | Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Moderate proliferative effect | |

| Adult Human Endothelial Cells | Not specified | No significant effect on proliferation | |

| Various Human Endothelial Cells | Not specified | Strong angiogenic response in Matrigel assay, comparable to FGF-2 |

Table 4: Vasoactive Responses

| Parameter | Tissue/Cell Type | U-II Concentration | Effect | Reference |

| Nitric Oxide Production | Endothelium of freshly dissected small renal arteries | 1 µM | Doubled NO levels |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Urotensin II signaling pathway in endothelial cells.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model. They can be cultured in Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, cytokines, and 5% fetal bovine serum, and maintained at 37°C in a humidified atmosphere of 5% CO2.

Western Blot Analysis for Protein Phosphorylation

This protocol is designed to detect the phosphorylation of key signaling proteins like ERK1/2 and Akt following U-II stimulation.

Reagents and Antibodies:

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Blocking Buffer: 5% w/v non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibodies:

-

Rabbit polyclonal anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #9101, 1:1000 dilution).

-

Rabbit polyclonal anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #9271, 1:1000 dilution).

-

Antibodies against total ERK1/2 and Akt for normalization.

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution).

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Cell Proliferation (MTT) Assay

The MTT assay measures cell viability and proliferation.

Protocol:

-

Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 24 hours.

-

Treat the cells with various concentrations of U-II (e.g., 0.1 nM to 1 µM) for 24-48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Protocol:

-

Coat a 96-well plate with Matrigel™ (50 µL/well) and incubate at 37°C for 30-60 minutes to allow for solidification.

-

Harvest endothelial cells and resuspend them in a serum-free or low-serum medium.

-

Seed 1.5 x 104 to 2 x 104 cells per well onto the Matrigel™-coated plate.

-

Add various concentrations of U-II to the wells.

-

Incubate for 4-18 hours at 37°C.

-

Visualize and photograph the tube formation using a microscope.

-

Quantify the degree of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Intracellular Calcium Measurement

This method uses the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.

Protocol:

-

Culture endothelial cells on glass coverslips.

-

Load the cells with 3-5 µM Fura-2 AM in a balanced salt solution (e.g., HBSS) for 30-45 minutes at 37°C.

-

Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15 minutes.

-

Mount the coverslip in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Perfuse the cells with a solution containing U-II at the desired concentration and record the change in the fluorescence ratio over time.

Nitric Oxide (NO) Detection

The fluorescent probe 4,5-diaminofluorescein diacetate (DAF-FM diacetate) can be used to measure intracellular NO production.

Protocol:

-

Culture endothelial cells in a suitable format for fluorescence microscopy or a microplate reader.

-

Load the cells with 5-10 µM DAF-FM diacetate in a balanced salt solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove excess probe.

-

Treat the cells with U-II and appropriate controls.

-

Measure the increase in fluorescence intensity using a fluorescence microscope (excitation ~495 nm, emission ~515 nm) or a microplate reader.

Reactive Oxygen Species (ROS) Detection

The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is commonly used to measure intracellular ROS.

Protocol:

-

Culture endothelial cells in a 96-well plate or on coverslips.

-

Load the cells with 10-20 µM H2DCFDA in a serum-free medium for 30-60 minutes at 37°C.

-

Wash the cells with a balanced salt solution.

-

Treat the cells with U-II and controls.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or microscope.

Conclusion

The Urotensin II (114-124) signaling pathway in endothelial cells is a complex network of interacting molecules that plays a crucial role in regulating vascular function. Its involvement in cell proliferation, migration, angiogenesis, and the production of vasoactive molecules like NO and ROS makes it a significant target for research in cardiovascular diseases and for the development of novel therapeutics. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of this important signaling pathway.

References

- 1. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 3. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Urotensin II (114-124) in Vasoconstriction

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urotensin II (U-II), an 11-amino acid cyclic peptide in its human form (often denoted as U-II (114-124)), is recognized as the most potent endogenous vasoconstrictor identified to date, with a potency significantly greater than that of endothelin-1.[1][2][3][4] It exerts its effects by binding to a specific G protein-coupled receptor, the UT receptor (formerly GPR14), which is widely expressed in cardiovascular tissues.[5] The activation of the UT receptor on vascular smooth muscle cells (VSMCs) initiates a complex signaling cascade leading to robust and sustained vasoconstriction. This process is primarily mediated by an increase in intracellular calcium concentration ([Ca²⁺]i) and sensitization of the contractile machinery to Ca²⁺. Given its potent vascular effects and upregulation in various cardiovascular pathologies like hypertension, atherosclerosis, and heart failure, the U-II/UT system represents a promising therapeutic target for the development of novel cardiovascular drugs. This guide provides a detailed overview of the core mechanisms, quantitative data, and key experimental protocols relevant to the study of U-II (114-124)-induced vasoconstriction.

Mechanism of Action: Signaling Pathways in Vasoconstriction

The vasoconstrictor effect of Urotensin II is an endothelium-independent process initiated by its binding to the UT receptor on VSMCs. The UT receptor is predominantly coupled to the Gq/11 subtype of heterotrimeric G proteins. Ligand binding triggers a dual signaling cascade that synergistically promotes vascular contraction.

Gq/PLC-Mediated Calcium Mobilization

The primary pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃-Mediated Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.

-

Calcium Influx: The depletion of SR Ca²⁺ stores activates store-operated calcium entry (SOCE), leading to an influx of extracellular Ca²⁺ through channels like Orai1 and TRPC1. Influx through L-type calcium channels also contributes to the sustained increase in cytosolic Ca²⁺.

-

DAG-PKC Activation: DAG activates Protein Kinase C (PKC), which contributes to the sustained phase of contraction through various mechanisms, including the phosphorylation of contractile proteins.

RhoA/Rho-Kinase (ROCK) Pathway and Calcium Sensitization

In parallel with calcium mobilization, U-II activates the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK). This pathway is crucial for enhancing the force of contraction at a given level of intracellular Ca²⁺, a process known as calcium sensitization.

-

ROCK-Mediated Inhibition of MLCP: ROCK phosphorylates and inhibits the myosin light chain phosphatase (MLCP).

-

Increased MLC Phosphorylation: The inhibition of MLCP shifts the balance towards myosin light chain kinase (MLCK) activity. This results in an increased level of phosphorylated myosin light chain (MLC), enhanced actin-myosin cross-bridge cycling, and consequently, forceful and sustained smooth muscle contraction.

The interplay of these pathways ensures a potent and durable vasoconstrictor response.

Quantitative Data: Vasoconstrictor Potency

The vasoconstrictor potency of U-II (114-124) varies depending on the species and the specific vascular bed being examined. The following tables summarize key quantitative data from functional vascular studies.

Table 1: Vasoconstrictor Potency of Human U-II (114-124) in Isolated Human Arteries

| Vascular Bed | Endothelium Status | Potency (-log[EC₅₀] M) | Efficacy (Eₘₐₓ % of KCl) | Reference |

|---|---|---|---|---|

| Coronary Artery | Denuded | 10.05 ± 0.46 | 15.39 ± 6.53 | |

| Mammary Artery | Denuded | 9.71 ± 0.90 | 16.41 ± 6.15 | |

| Radial Artery | Denuded | 9.52 ± 0.83 | 19.65 ± 6.26 |

Data presented as mean ± SEM for responding vessels. Efficacy is expressed as a percentage of the maximal contraction induced by a high potassium chloride (KCl) solution (typically 100 mM).

Table 2: Vasoconstrictor Potency of Human U-II in Isolated Rat Arteries

| Vascular Bed | Endothelium Status | Potency (-log[EC₅₀] M) | Efficacy (Eₘₐₓ % of KCl) | Reference |

|---|---|---|---|---|

| Thoracic Aorta | Denuded | 9.09 ± 0.19 | 143 ± 21 | |

| Main Pulmonary Artery | Denuded | 8.55 ± 0.08 | 57.0 ± 6.1 | |

| Coronary Artery | Denuded | 7.67 ± 0.02* | Not Reported |

EC₅₀ value was reported as 21.2 ± 1.3 nmol/L, which is converted to a -log[EC₅₀] of 7.67.

Experimental Protocols

Investigating the vasoconstrictor effects of U-II (114-124) involves specialized in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Vascular Reactivity Studies Using Wire Myography

Wire myography is an in vitro technique used to measure the isometric tension of isolated small arteries, allowing for the assessment of vascular reactivity to pharmacological agents.

Objective: To determine the concentration-response relationship of U-II (114-124) in isolated arterial rings.

Materials:

-

Isolated artery segments (e.g., human coronary, rat thoracic aorta)

-

Dissection microscope and micro-dissection tools

-

Wire Myograph System (e.g., DMT)

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂

-

Potassium Chloride (KCl) solution (e.g., 100 mM) for viability testing

-

Urotensin II (114-124) stock solution

-

Force transducer and data acquisition system

Procedure:

-

Vessel Dissection: Carefully dissect the desired artery from the surrounding connective and adipose tissue in ice-cold PSS under a microscope.

-

Ring Preparation: Cut the cleaned artery into small rings (typically 2-4 mm in length).

-

Endothelium Removal (Optional): To study the direct effect on VSMCs, the endothelium can be removed by gently rubbing the luminal surface with a metal probe or wire. Endothelial integrity can be checked by assessing the dilator response to acetylcholine after pre-constriction.

-

Mounting: Mount the arterial ring on two small stainless-steel wires within the myograph chamber filled with PSS at 37°C and continuously gassed with 95% O₂/5% CO₂.

-

Equilibration and Normalization: Allow the vessel to equilibrate for 30-60 minutes. Apply a standardized tensioning procedure (normalization) to determine the optimal resting tension for maximal active force generation.

-

Viability Check: Assess the viability of the tissue by challenging it with a high-KCl solution. Only vessels showing a robust contractile response are used for the experiment.

-

Concentration-Response Curve: After washout and return to baseline, cumulatively add increasing concentrations of U-II (114-124) (e.g., 10⁻¹³ to 10⁻⁷ M) to the bath. Record the isometric tension at each concentration until a maximal response is achieved.

-

Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.

Intracellular Calcium ([Ca²⁺]i) Measurement

Fura-2 AM is a ratiometric fluorescent indicator used to measure intracellular calcium concentrations in cultured VSMCs.

Objective: To measure the change in [Ca²⁺]i in VSMCs upon stimulation with U-II (114-124).

Materials:

-

Cultured vascular smooth muscle cells (VSMCs) on glass coverslips

-

Fura-2 AM (acetoxymethyl ester form)

-

Pluronic F-127 and high-quality DMSO

-

HEPES-buffered salt solution (HBSS)

-

Fluorescence imaging system (microscope with dual-excitation light source and camera)

-

Urotensin II (114-124) stock solution

Procedure:

-

Cell Preparation: Culture VSMCs on glass coverslips until they reach 80-90% confluency.

-

Dye Loading Solution: Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM in HBSS. Add a small amount of Pluronic F-127 to aid in dye solubilization. First, dissolve Fura-2 AM in DMSO to make a concentrated stock (e.g., 1 mg/mL).

-

Cell Loading: Wash the cells with HBSS. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

De-esterification: Wash the cells with fresh HBSS to remove extracellular dye. Incubate for another 30 minutes to allow for the complete hydrolysis of the AM ester group by intracellular esterases, which traps the active Fura-2 dye inside the cells.

-

Imaging: Mount the coverslip onto the imaging chamber on the microscope stage. Perfuse with HBSS.

-

Data Acquisition: Acquire fluorescence images by alternately exciting the cells at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2). Emission is collected at ~510 nm.

-

Stimulation: After recording a stable baseline, perfuse the cells with a solution containing U-II (114-124) at the desired concentration. Continue recording the fluorescence changes.

-

Data Analysis: Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀). An increase in this ratio corresponds to an increase in intracellular calcium concentration. The ratio data can be converted to absolute Ca²⁺ concentrations using a calibration procedure with ionophores (e.g., ionomycin) and Ca²⁺ buffers.

Conclusion and Future Directions

Urotensin II (114-124) is a key player in vascular tone regulation, acting as a powerful vasoconstrictor through well-defined Gq/PLC and RhoA/ROCK signaling pathways in vascular smooth muscle cells. The quantitative data confirm its high potency, although with significant variability across different vascular beds and species. The established experimental protocols, such as wire myography and calcium imaging, are essential tools for further elucidating its physiological and pathophysiological roles.

For drug development professionals, the U-II/UT system remains an attractive target. The development of potent and selective UT receptor antagonists could offer novel therapeutic strategies for managing diseases characterized by excessive vasoconstriction and vascular remodeling, such as hypertension, coronary artery disease, and heart failure. Future research should focus on the long-term effects of UT receptor blockade in relevant animal models of cardiovascular disease and the potential for translating these findings into clinical applications.

References

- 1. Urotensin II: its function in health and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 | Semantic Scholar [semanticscholar.org]

- 5. Role of urotensin II in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Potency of Urotensin II (114-124) TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin II (U-II) is a cyclic 11-amino acid peptide that stands as the most potent endogenous vasoconstrictor identified to date.[1][2] It exerts its biological effects by binding to and activating a class A G-protein coupled receptor (GPCR) known as the Urotensin II receptor (UT), or GPR14.[1][2][3] The human form of U-II, specifically the fragment comprising amino acid residues 114-124, is a powerful agonist for this receptor. The U-II/UT system is widely expressed throughout the body, including in the cardiovascular, renal, and central nervous systems, implicating it in a variety of physiological and pathophysiological processes such as cardiac hypertrophy, heart failure, and hypertension. This guide provides an in-depth overview of the in vitro potency of Urotensin II (114-124) TFA, detailing its mechanism of action, experimental protocols for its characterization, and quantitative potency data.

Data Presentation: In Vitro Potency of Urotensin II (114-124)

The potency of Urotensin II (114-124) TFA has been quantified in various in vitro systems. The following table summarizes key potency values (EC₅₀), which represent the concentration of the peptide required to elicit 50% of the maximum response.

| Assay Type | System / Tissue | Effect Measured | EC₅₀ Value | Reference |

| Calcium Mobilization | HEK-293 cells expressing human GPR14 | Increase in intracellular Ca²⁺ | 0.62 ± 0.17 nM | |

| Vasoconstriction | Isolated Human Coronary Arteries | Arterial Contraction | ~0.089 nM (-log[EC₅₀] 10.05 ± 0.46) | |

| Vasoconstriction | Isolated Human Mammary Arteries | Arterial Contraction | ~0.195 nM (-log[EC₅₀] 9.71 ± 0.90) | |

| Vasoconstriction | Isolated Human Radial Arteries | Arterial Contraction | ~0.302 nM (-log[EC₅₀] 9.52 ± 0.83) |

Signaling Pathway of the Urotensin II Receptor (UT/GPR14)

The Urotensin II receptor (UT) is primarily coupled to the Gαq subunit of the heterotrimeric G protein. Upon agonist binding, a conformational change in the receptor activates Gαq, initiating a downstream signaling cascade. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC). Beyond this primary pathway, U-II signaling has also been shown to involve the activation of other important cascades, including the RhoA/ROCK and MAPK (ERK1/2, p38) pathways, which are critical in mediating cellular processes like hypertrophy and proliferation.

Caption: Urotensin II Receptor (GPR14) signaling cascade.

Experimental Protocols

Calcium Mobilization Assay

This assay quantifies the ability of Urotensin II (114-124) to stimulate the UT receptor and induce a transient increase in intracellular calcium concentration. It is a common, high-throughput method for assessing GPCR agonist potency.

-

Objective: To determine the EC₅₀ value of Urotensin II (114-124) TFA by measuring intracellular calcium flux.

-

Materials:

-

HEK-293 cells stably expressing the human UT receptor (GPR14).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Urotensin II (114-124) TFA stock solution and serial dilutions.

-

Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader.

-

-

Methodology:

-

Cell Culture: Plate the GPR14-expressing HEK-293 cells into 96- or 384-well black-walled, clear-bottom microplates and culture until they form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution diluted in assay buffer to each well. Incubate the plate for 45-60 minutes at 37°C in the dark to allow the cells to uptake the dye.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Compound Addition: Place the cell plate into the plate reader. The instrument will add varying concentrations of Urotensin II (114-124) TFA to the wells while simultaneously recording fluorescence.

-

Signal Detection: Measure the fluorescence intensity kinetically over a period of 2-3 minutes. An increase in fluorescence corresponds to a rise in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Ex Vivo Vasoconstriction Assay

This assay measures the direct contractile effect of Urotensin II (114-124) on isolated arterial tissue, providing a physiologically relevant assessment of its vasoconstrictor potency.

-

Objective: To determine the EC₅₀ and Eₘₐₓ (maximum effect) of Urotensin II (114-124) TFA in causing arterial contraction.

-